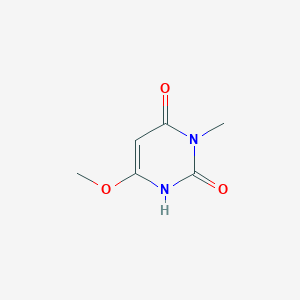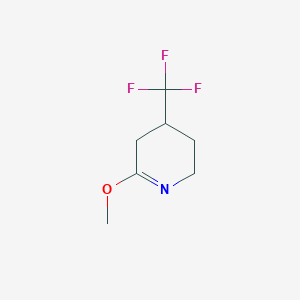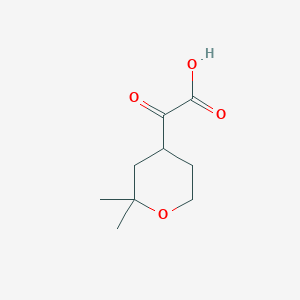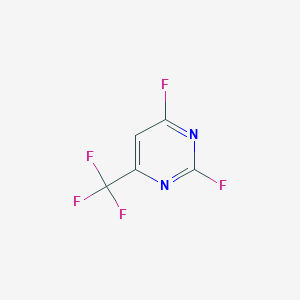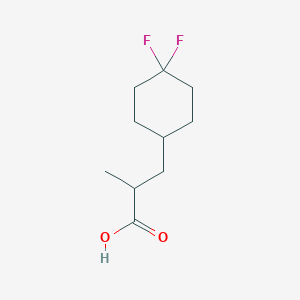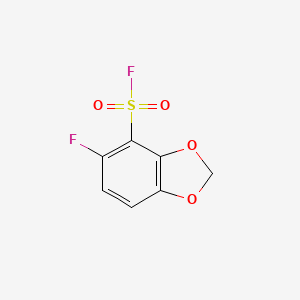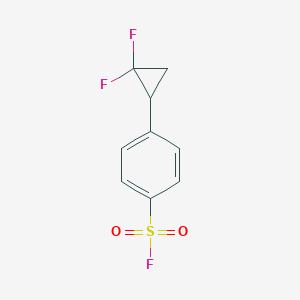
5-methyl-6-(propan-2-yl)oxan-2-one, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-(propan-2-yl)oxan-2-one, also known as 5-methyl-6-oxanone, is a mixture of diastereomers that is commonly used in a range of scientific research applications. The mixture consists of two diastereomers, 5-methyl-6-oxanone-3-ol and 5-methyl-6-oxanone-2-ol. The mixture is a colorless liquid with a boiling point of 87-89°C and a melting point of -14°C. It is soluble in water and common organic solvents. It is also used as a reagent in organic synthesis.
科学的研究の応用
5-Methyl-6-(propan-2-yl)oxan-2-one has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a reagent for the synthesis of chiral compounds, as well as for the synthesis of polymers. It is also used in the synthesis of polysaccharides and other polymers, and as a starting material for the synthesis of other compounds. Additionally, it is used as a catalyst in the synthesis of polymers and other compounds.
作用機序
The mechanism of action of 5-methyl-6-(propan-2-yl)oxan-2-one involves the formation of a carbocation intermediate. This intermediate is formed when the ethyl acetoacetate reacts with the propan-2-ol in the presence of sodium methoxide. The carbocation intermediate then undergoes a nucleophilic attack by the propan-2-ol, resulting in the formation of a new carbon-carbon bond and the formation of the mixture of diastereomers.
Biochemical and Physiological Effects
5-Methyl-6-(propan-2-yl)oxan-2-one has been studied for its potential biochemical and physiological effects. Studies have shown that it has a strong inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, it has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. It has also been shown to have antioxidant activity, which could potentially be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One of the main advantages of using 5-methyl-6-(propan-2-yl)oxan-2-one in lab experiments is that it is relatively easy to synthesize and is readily available in the form of a mixture of diastereomers. Additionally, it is relatively inexpensive and has a wide range of applications. One of the main limitations of using this compound in lab experiments is that it is toxic and should be handled with care. Additionally, it is not suitable for use in experiments involving human subjects due to its potential toxicity.
将来の方向性
There are a number of potential future directions for research involving 5-methyl-6-(propan-2-yl)oxan-2-one. These include further research into its potential biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, dyes, and other organic compounds. Additionally, further research into its potential toxicity and its potential use in the synthesis of polymers and other compounds could be beneficial. Finally, further research into its potential uses in the synthesis of chiral compounds could provide new insights into the synthesis of these compounds.
合成法
The most common method used to synthesize 5-methyl-6-(propan-2-yl)oxan-2-one is through the reaction of ethyl acetoacetate and propan-2-ol in the presence of sodium methoxide. The reaction is carried out at room temperature and the mixture is then heated to reflux for one hour. The reaction yields a mixture of diastereomers, which is then purified by distillation.
特性
IUPAC Name |
5-methyl-6-propan-2-yloxan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-6(2)9-7(3)4-5-8(10)11-9/h6-7,9H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORYOGLYWSZODQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-(propan-2-yl)oxan-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

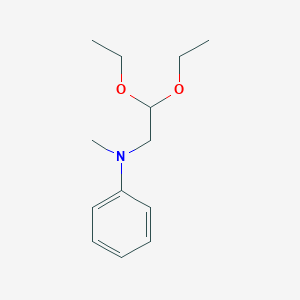
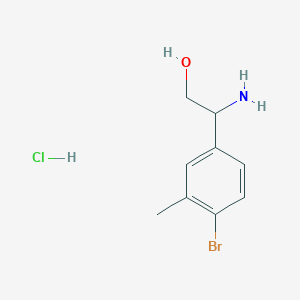
![8-methoxyimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B6603152.png)
![tert-butyl 5-amino-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603154.png)
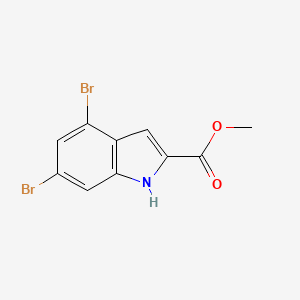
![tert-butyl 5-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6603165.png)
![methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride](/img/structure/B6603172.png)
